molecular formula C41H42O7 B13649632 2-(4-Methoxyphenoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane

2-(4-Methoxyphenoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane

Cat. No.: B13649632
M. Wt: 646.8 g/mol
InChI Key: QXYYOIDTAHLOQE-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside is a complex organic compound with the molecular formula C41H42O7. It is a derivative of galactopyranoside, where the hydroxyl groups are protected by benzyl groups, and the phenyl ring is methoxylated. This compound is primarily used in synthetic organic chemistry and carbohydrate chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside with benzyl groups. The process begins with the selective benzylation of the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The methoxylation of the phenyl ring is achieved using methoxybenzyl chloride under similar conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzylation and methoxylation reactions. These reactions are carried out in industrial reactors with controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: Reduction reactions can be performed using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl-protected hydroxyl groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution: Sodium methoxide, benzyl chloride.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Removal of benzyl protecting groups to yield free hydroxyl groups.

    Substitution: Replacement of benzyl groups with other functional groups.

Scientific Research Applications

4-Methoxyphenyl 2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside involves its interaction with specific molecular targets, primarily through its benzyl-protected hydroxyl groups. These groups can be selectively deprotected to reveal reactive hydroxyl groups, which can then participate in various biochemical pathways. The methoxy group on the phenyl ring can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside is unique due to its specific combination of benzyl and methoxy protecting groups, which provide stability and reactivity in synthetic applications. The benzyl groups can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42O7/c1-42-35-22-24-36(25-23-35)47-41-40(46-29-34-20-12-5-13-21-34)39(45-28-33-18-10-4-11-19-33)38(44-27-32-16-8-3-9-17-32)37(48-41)30-43-26-31-14-6-2-7-15-31/h2-25,37-41H,26-30H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYYOIDTAHLOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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